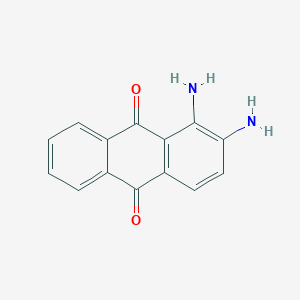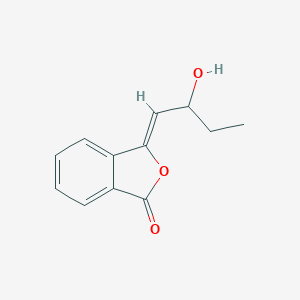
Senkyunolide E
Overview
Description
Senkyunolide I (SI) is a natural phthalide that has drawn increasing interest for its potential as a cardio-cerebral vascular drug candidate . It is mainly distributed in Umbelliferae plants, and it is relatively stable to heat, acid, and oxygen, with good blood–brain barrier (BBB) permeability .
Synthesis Analysis
Senkyunolide I is mainly distributed in Umbelliferae plants . It is relatively stable to heat, acid, and oxygen, with good blood–brain barrier (BBB) permeability . Substantial studies have established reliable methods for the isolation, purification, and content determination of SI .Molecular Structure Analysis
The molecular weight of Senkyunolide I is 224.25 and the molecular formula is C12H16O4 .Chemical Reactions Analysis
Senkyunolide I is relatively stable to heat, acid, and oxygen . It can be transformed into SI when incubated with small intestinal homogenates or liver microsomes of rats .Physical And Chemical Properties Analysis
Senkyunolide I is relatively stable to heat, acid, and oxygen . It has good blood–brain barrier (BBB) permeability .Scientific Research Applications
Neuroprotection and Anti-Inflammatory Effects
Senkyunolide E, derived from traditional Chinese medicine, has shown promise in neuroprotective applications. For instance, it has been identified as a potential complementary drug candidate for treating inflammatory processes associated with cerebrovascular diseases, such as stroke. This is attributed to its ability to inhibit the production of proinflammatory mediators in stimulated microglial cells and human peripheral blood monocyte-derived macrophages, thereby protecting neural cells from neuroinflammatory toxicity (Or et al., 2011). Additionally, studies have demonstrated its protective effects against MPP+-induced apoptosis in PC12 cells through the ROS-mediated mitogen-activated protein kinase pathway, highlighting its potential in treating neuronal disorders (Luo et al., 2019).
Potential in Treating Depression
This compound is also relevant in the context of depression. Research indicates its efficacy in protecting neural cells against corticosterone-induced apoptosis, modulating protein phosphatase 2A and α-synuclein signaling. This underscores its potential as a therapeutic agent in depression-related disorders (Gong et al., 2018).
Antioxidant Properties and Hepatic Protection
The antioxidant properties of this compound have been observed in its ability to reduce hydrogen peroxide-induced oxidative damage in human liver HepG2 cells. It induces heme oxygenase-1, a crucial antioxidant and cytoprotective gene, suggesting its potential in treating diseases caused by oxidative stress and inflammation (Qi et al., 2010).
Pharmacokinetics and Bioavailability
The pharmacokinetics of this compound, particularly its oral bioavailability, have been studied in rats. The research focuses on its distribution and metabolism, providing insights into its application in cardiovascular treatments (Yan et al., 2007).
Mechanisms in Treating Cerebral Ischemic Stroke
This compound's effectiveness in preventing cerebral ischemic stroke has been explored through network pharmacology. It involves multiple targets and pathways, particularly the activation of the PI3K/Akt/nuclear factor kappa B signaling pathway, which plays a role in inhibiting inflammatory factor releases and increasing anti-apoptosis capacity (Zhang et al., 2019).
Scalp and Skin Health
Research also indicates that this compound can reinforce barrier function and scalp homeostasis, showing potential in fighting against dandruff and improving epidermal function. This is achieved via skin protection-related pathways (Mondon et al., 2017).
Metabolism and Stability
Studies have also been conducted on the degradation products of this compound, providing valuable information on its stability and factors influencing it, which is crucial for its storage and efficacy in medical applications (Hongbin, 2012).
Mechanism of Action
Target of Action
Senkyunolide E, also known as Senkyunolide I, primarily targets the endogenous thrombus formation process . It is particularly effective in managing thrombosis, a key pathological event in cardiovascular diseases . The compound interacts with coagulation factor II (f2, or thrombin), a crucial component in the coagulation cascade .
Mode of Action
This compound interacts with its targets to regulate thrombus formation at multiple levels . It has been found to decrease the expression of coagulation factor II in embryos, suggesting its role in the coagulation cascade .
Biochemical Pathways
This compound affects multiple signaling pathways, including oxidative stress, platelet activation, and the coagulation cascade . By interacting with these pathways, it exerts its antithrombotic effects and helps manage cardiovascular diseases .
Pharmacokinetics
This compound is rapidly absorbed in vivo and is widely distributed in the kidneys, liver, and lungs . Its metabolic pathway is mainly phase II metabolism . It also has good blood-brain barrier (BBB) permeability , which enhances its bioavailability and effectiveness.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its antithrombotic effects . By regulating thrombus formation at different levels, it helps manage cardiovascular diseases, particularly those involving thrombosis .
Action Environment
This compound is relatively stable to heat, acid, and oxygen , which suggests that it can maintain its efficacy under various environmental conditions.
Safety and Hazards
properties
IUPAC Name |
(3Z)-3-(2-hydroxybutylidene)-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-8(13)7-11-9-5-3-4-6-10(9)12(14)15-11/h3-8,13H,2H2,1H3/b11-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGLCXMIVOLFJJ-XFFZJAGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C1C2=CC=CC=C2C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C\1/C2=CC=CC=C2C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential anti-cancer mechanisms of Senkyunolide E?
A1: While this compound's precise anti-cancer mechanisms are still being investigated, research suggests it may target multiple signaling pathways involved in cancer development. One study using network pharmacology and in vitro experiments indicated that this compound, as a potential core active ingredient in Tao Hong Si Wu Decoction (THSWD), might contribute to the decoction's anti-breast cancer effects by modulating the Ras, FoxO, and PI3K-Akt signaling pathways. [] This modulation potentially impacts the expression of crucial genes like HRAS, MAPK1, AKT1, GRB2, and MAPK14, ultimately hindering the proliferation of breast cancer cells. []
Q2: Besides its presence in THSWD, are there other sources or derivatives of this compound?
A2: Yes, this compound is found in Angelica acutiloba, commonly known as toki, a plant used in traditional medicine. [] Furthermore, researchers have synthesized chiral aza-analogues of this compound through a diastereoselective alkylation process involving the aromatic enamidone functionality in the Isoindole series. [, ] These synthetic approaches could pave the way for developing new compounds with potentially improved therapeutic properties.
Q3: What other ligustilide derivatives are found alongside this compound in Angelica acutiloba?
A3: Angelica acutiloba contains a rich profile of ligustilide derivatives. Alongside this compound, researchers have identified Senkyunolide F, H, and I in this plant. [] Additionally, a known ligustilide dimer, levistolide A, and three novel ligustilide derivatives were also isolated. [] These findings highlight the chemical diversity within this plant and its potential as a source of bioactive compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



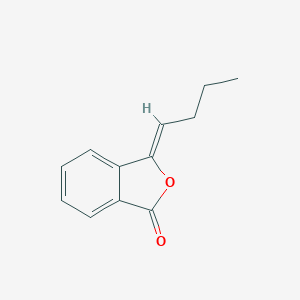
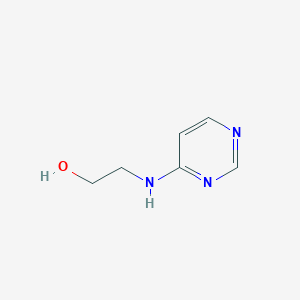
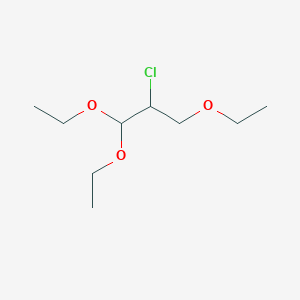
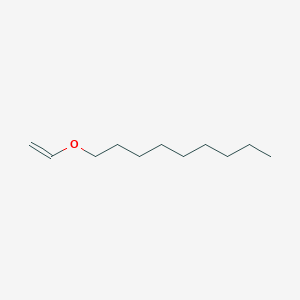
![N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B157629.png)
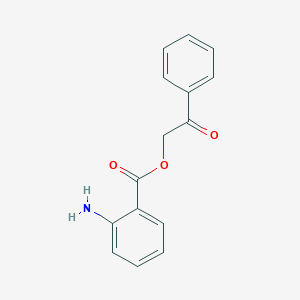
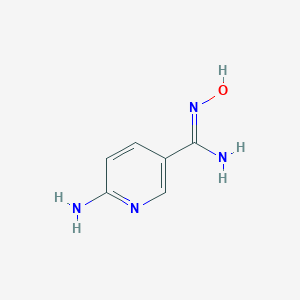
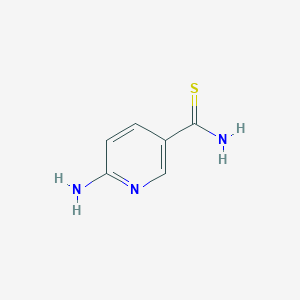
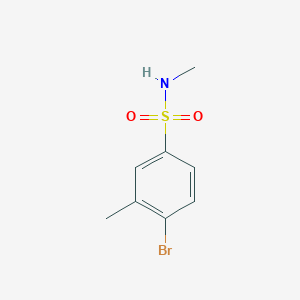
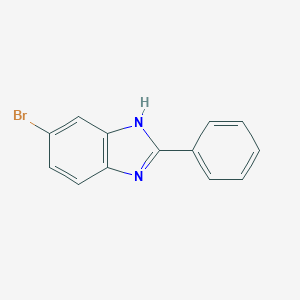

![5-[(4-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B157650.png)
![4-[N-ethyl-N-(2-hydroxyethyl)amino]-1-(2-hydroxyethyl)amino-2-nitrobenzene, monohydrochloride](/img/structure/B157651.png)
